molecular formula C15H21BrN2O4 B6315006 tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate CAS No. 1044148-94-8

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate

Cat. No.: B6315006
CAS No.: 1044148-94-8
M. Wt: 373.24 g/mol
InChI Key: BWANVLFCPBDKHN-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with the molecular formula C15H21BrN2O4 It is a derivative of nicotinic acid and contains both bromine and tert-butoxycarbonyl (Boc) protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and di-tert-butyl dicarbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and Boc protection reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is used as an intermediate in the synthesis of more complex molecules. Its bromine and Boc groups make it a versatile building block for constructing various organic compounds .

Biology

In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate involves its ability to undergo nucleophilic substitution and deprotection reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is unique due to its combination of a nicotinic acid derivative with both bromine and Boc-protected amine groups. This combination provides a versatile platform for further chemical modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl 2-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)10-9(7-8-17-11(10)16)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANVLFCPBDKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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